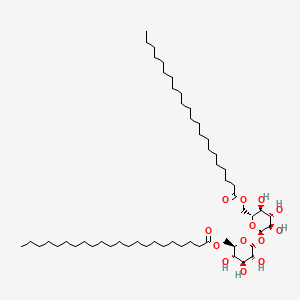

Trehalose 6,6'-dibehenate

Description

an analog of cord facto

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJJDBSDZSZVTF-LXOQPCSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H106O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457482 | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66758-35-8 | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66758-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunostimulatory Mechanism of Trehalose 6,6'-Dibehenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent vaccine adjuvant by activating the innate immune system, leading to robust and durable adaptive immune responses. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the immunostimulatory activity of TDB. We detail the key signaling pathways initiated by TDB, present quantitative data on its effects on immune cells, and provide detailed experimental protocols for studying its mechanism of action.

Core Mechanism of Action: Mincle-Syk-CARD9 Signaling Axis

The primary mechanism of action of TDB involves its recognition by the C-type lectin receptor, Macrophage-inducible C-type lectin (Mincle), expressed on the surface of innate immune cells, particularly macrophages and dendritic cells (DCs).[1][2] This interaction initiates a signaling cascade that drives the production of pro-inflammatory cytokines and chemokines, leading to the activation and maturation of antigen-presenting cells (APCs) and the subsequent priming of T helper 1 (Th1) and Th17 cell responses.[1][2]

Mincle Receptor Engagement and Downstream Signaling

Upon binding to TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This association leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1] Activated Syk then phosphorylates downstream targets, leading to the formation of the CARD9-BCL10-MALT1 signalosome complex.[3][4] This complex is crucial for the activation of the canonical NF-κB pathway, resulting in the translocation of NF-κB transcription factors to the nucleus and the subsequent expression of pro-inflammatory genes.

NLRP3 Inflammasome Activation

In addition to the Mincle-Syk-CARD9 pathway, TDB also activates the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system responsible for the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of the NLRP3 inflammasome by TDB contributes to the overall pro-inflammatory environment that enhances the adjuvant effect.

Quantitative Analysis of TDB-Induced Immune Responses

The activation of the Mincle and NLRP3 pathways by TDB results in a distinct pattern of cytokine and chemokine production, as well as the upregulation of co-stimulatory molecules on APCs. The following tables summarize quantitative data from various studies.

Table 1: TDB-Induced Cytokine and Chemokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Macrophages (BMDMs)

| Cytokine/Chemokine | Cell Type | TDB Concentration | Time Point | Fold Change/Concentration | Reference |

| TNF-α | BMDM | 10 µg/mL | 24 h | ~1500 pg/mL | [5] |

| IL-6 | BMDM | 10 µg/mL | 24 h | ~800 pg/mL | [5] |

| IL-1β | BMDM | 10 µg/mL | 24 h | ~200 pg/mL | [5] |

| IL-12p40 | BMDM | 10 µg/mL | 24 h | ~6000 pg/mL | [5] |

| G-CSF | BMDM | 50 µg/mL | 48 h | ~4000 pg/mL | [5] |

| MIP-2 (CXCL2) | BMDM | 50 µg/mL | 24 h | >100-fold increase | [5] |

Table 2: Upregulation of Dendritic Cell Maturation Markers by TDB

| Marker | Cell Type | TDB Concentration | Time Point | Observation | Reference |

| CD40 | Murine BMDC | 50 µg/mL | 24 h | Significant upregulation | [6] |

| CD80 | Murine BMDC | 50 µg/mL | 24 h | Significant upregulation | [6] |

| CD86 | Murine BMDC | 50 µg/mL | 24 h | Significant upregulation | [6] |

| MHC Class II | Murine BMDC | 50 µg/mL | 24 h | Significant upregulation | [6] |

Table 3: In Vivo T Cell Responses Following Immunization with TDB as an Adjuvant

| T Cell Subset | Cytokine | Animal Model | Adjuvant Formulation | Observation | Reference |

| CD4+ T cells | IFN-γ | Mouse | DDA/TDB + Antigen | Significant increase in IFN-γ producing cells | [1] |

| CD4+ T cells | IL-17 | Mouse | DDA/TDB + Antigen | Significant increase in IL-17 producing cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of TDB.

Generation and Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Protocol:

-

Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of murine granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

On day 3, add fresh complete medium containing GM-CSF.

-

On day 6, gently collect the non-adherent cells, centrifuge, and re-plate them in fresh medium with GM-CSF.

-

On day 8, harvest the immature BMDCs.

-

Plate the BMDCs at a density of 1 x 10^6 cells/mL in 24-well plates.

-

Stimulate the cells with the desired concentration of TDB (typically 1-50 µg/mL). TDB can be coated on the plate or added in suspension.

-

Incubate for the desired time period (e.g., 24 hours) before harvesting the supernatant for cytokine analysis by ELISA or the cells for RNA extraction or flow cytometry.

Analysis of Dendritic Cell Maturation by Flow Cytometry

Protocol:

-

Following stimulation with TDB, harvest the BMDCs and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a viability dye to exclude dead cells from the analysis.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain the cells with fluorescently labeled antibodies against DC maturation markers, such as CD40, CD80, CD86, and MHC Class II, along with a DC marker like CD11c.[7][8][9]

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on live, single CD11c+ cells and quantifying the expression levels (e.g., mean fluorescence intensity) of the maturation markers.

Western Blot for Syk Phosphorylation

Protocol:

-

Stimulate macrophages or DCs with TDB for a short period (e.g., 5-30 minutes).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526).[10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Syk as a loading control.

NF-κB Reporter Assay in HEK293T Cells

Protocol:

-

Co-transfect HEK293T cells with expression plasmids for human or mouse Mincle, FcRγ, and an NF-κB luciferase reporter plasmid. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.[11]

-

24 hours post-transfection, stimulate the cells with TDB.

-

After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[12]

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

NLRP3 Inflammasome Activation Assay

Protocol:

-

Prime BMDCs or BMDMs with a TLR agonist like LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.

-

Stimulate the primed cells with TDB (e.g., 50 µg/mL) for 4-6 hours to activate the NLRP3 inflammasome.

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants by ELISA.[13][14]

-

Optionally, the cell lysates can be analyzed by Western blot for the cleaved form of caspase-1.

Conclusion

Trehalose 6,6'-dibehenate is a promising vaccine adjuvant that leverages the innate immune system to drive potent and specific adaptive immune responses. Its mechanism of action is centered around the activation of the Mincle-Syk-CARD9 signaling pathway and the NLRP3 inflammasome. This leads to the production of a pro-inflammatory cytokine milieu that promotes the maturation of antigen-presenting cells and the differentiation of Th1 and Th17 cells. A thorough understanding of these mechanisms is crucial for the rational design of novel vaccine formulations and for the development of next-generation adjuvants. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of TDB and other Mincle agonists.

References

- 1. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Immunodeficiency and CARD-BCL10-MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic errors of the human CARD-BCL10-MALT1 (CBM) complex: molecular, immunological, and clinical heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterial Trehalose 6,6′-Dimycolate–Induced M1-Type Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bowdish.ca [bowdish.ca]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. youtube.com [youtube.com]

- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB) as a Synthetic Analogue of TDM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of Trehalose 6,6'-dimycolate (TDM), the potent immunostimulatory glycolipid found in the cell wall of Mycobacterium tuberculosis. TDM, also known as cord factor, is a critical virulence factor and a powerful adjuvant. However, its complex structure and potential for toxicity have driven the development of synthetic analogues like TDB that retain the adjuvant properties with a more defined and safer profile. TDB has emerged as a promising adjuvant candidate for subunit vaccines, particularly against tuberculosis, due to its ability to elicit robust Th1 and Th17 immune responses. This technical guide provides a comprehensive overview of TDB, focusing on its synthesis, mechanism of action, and methods for its evaluation as a vaccine adjuvant.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C56H106O13[1] |

| Molecular Weight | 987.43 g/mol [1] |

| CAS Number | 66758-35-8[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and chloroform/methanol (B129727) mixtures[2] |

Mechanism of Action: Signaling Pathways

TDB activates the innate immune system through multiple pathways, primarily initiated by its recognition by the C-type lectin receptor, Mincle. This recognition triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the subsequent shaping of the adaptive immune response.

Mincle-Dependent Signaling Pathway

The primary recognition of TDB is mediated by the Macrophage Inducible C-type Lectin (Mincle). Upon binding TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This initiates a signaling cascade involving the spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 (CBM) signalosome, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][3][4]

Caption: Mincle-dependent signaling pathway activated by TDB.

NLRP3 Inflammasome Activation

TDB also activates the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by processing pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[5][6] The activation of the NLRP3 inflammasome by TDB is thought to occur via lysosomal destabilization following its phagocytosis. This leads to the release of cathepsin B, which acts as a trigger for NLRP3 assembly. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18.[5]

Caption: NLRP3 inflammasome activation by TDB.

Mincle-Independent Signaling

Recent evidence suggests that TDB can also exert effects independently of Mincle in certain cell types, such as microglia. In these cells, TDB has been shown to inhibit LPS-induced inflammation through a PLC-γ1/PKC/ERK signaling pathway and promote M2 polarization via a PLC-γ1/calcium/CaMKKβ/AMPK pathway.[7]

Caption: Mincle-independent signaling of TDB in microglia.

Quantitative Data: TDB vs. TDM Immunostimulatory Activity

The following tables summarize the comparative quantitative data on the immunostimulatory effects of TDB and its natural analogue, TDM.

Table 1: In Vitro Cytokine and Nitric Oxide Production by Murine Bone Marrow-Derived Macrophages (BMDMs)

| Stimulant | Concentration | TNF (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |

| TDB | 5 µg/mL | ~2500 | ~4000 | ~25 |

| TDM | 5 µg/mL | ~3000 | ~4500 | ~30 |

| Control | - | <100 | <100 | <5 |

Data synthesized from multiple sources indicating similar potency, with TDM being slightly more potent in some assays.[8][9]

Table 2: In Vivo Cytokine Production in Mice Sera 2 Hours Post-Injection

| Treatment | IL-6 (pg/mL) | TNF (pg/mL) |

| TDB (50 µg) | ~8000 | ~1500 |

| TDM (50 µg) | ~9000 | ~1800 |

| Control (Vehicle) | <200 | <100 |

Data from Ishikawa et al., 2009, demonstrating comparable in vivo cytokine induction.[8]

Table 3: Adjuvant Effect on Antigen-Specific T-cell Responses in Mice

| Adjuvant (with H1 antigen) | IFN-γ (pg/mL) | IL-17 (pg/mL) |

| DDA/TDB | ~15000 | ~4000 |

| DDA/TDM | ~16000 | ~4500 |

| DDA alone | <2000 | <500 |

Data from Agger et al., 2008, showing a potent and comparable adjuvant effect of TDB and TDM in a liposomal formulation.[10]

Experimental Protocols

Synthesis of Trehalose 6,6'-dibehenate (TDB)

This protocol is a plausible synthetic route based on established organic chemistry principles for ester synthesis.

Materials:

-

α,α-Trehalose

-

Behenoyl chloride (or Behenic acid)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (if using behenic acid)

-

Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Protection of Trehalose:

-

Selectively protect the more reactive primary hydroxyl groups at the 6 and 6' positions. A common strategy involves protecting all hydroxyl groups and then selectively deprotecting the primary ones. Alternatively, direct esterification can be attempted, but may lead to a mixture of products. For a controlled synthesis, protection is recommended.

-

A plausible approach involves silylation of all hydroxyl groups followed by selective deprotection of the primary hydroxyls.

-

-

Esterification:

-

Method A (using Behenoyl Chloride):

-

Dissolve the partially protected trehalose in anhydrous pyridine or a mixture of DCM and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of behenoyl chloride (2.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Method B (using Behenic Acid and Coupling Agents):

-

Dissolve the partially protected trehalose, behenic acid (2.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF.

-

Add DCC (2.2 equivalents) portion-wise at 0°C.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

-

-

Deprotection:

-

After completion of the esterification, remove the protecting groups. For silyl (B83357) ethers, a common deprotection agent is TBAF in THF.

-

Work up the reaction mixture to remove the deprotection reagents.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the pure Trehalose 6,6'-dibehenate.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

-

Preparation of DDA/TDB Liposomes (CAF01)

This protocol is based on the lipid film hydration method.[8][11]

Materials:

-

Dimethyldioctadecylammonium (DDA) bromide

-

Trehalose 6,6'-dibehenate (TDB)

-

Chloroform

-

Methanol

-

Tris buffer (e.g., 10 mM, pH 7.4)

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Dissolve DDA and TDB in a chloroform/methanol (e.g., 9:1 v/v) mixture in a round-bottom flask. A common weight ratio is 5:1 DDA:TDB.[11]

-

Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.[11]

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with Tris buffer by adding the buffer to the flask and vortexing or sonicating until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[11]

-

For a more uniform size distribution, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

The resulting liposome (B1194612) suspension can be stored at 4°C for a limited time.

In Vitro Stimulation of Macrophages

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

TDB or TDB-containing liposomes

-

TDM (for comparison)

-

LPS (as a positive control)

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF, IL-6, IL-1β)

-

Griess reagent for nitric oxide measurement

Procedure:

-

Seed BMDMs or macrophage cell line in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of TDB, TDM, and LPS in complete culture medium.

-

Remove the old medium from the cells and add the stimulant-containing medium.

-

Incubate the cells for a specified period (e.g., 24 hours for cytokines, 48 hours for nitric oxide).

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Measure the concentration of nitric oxide in the supernatants using the Griess reagent assay.

In Vivo Immunization and Evaluation of T-cell Responses

Materials:

-

Mice (e.g., C57BL/6)

-

Antigen (e.g., a recombinant protein like H1 from M. tuberculosis)

-

Adjuvant formulations (e.g., DDA/TDB liposomes with antigen)

-

Control formulations (e.g., antigen in saline, antigen with DDA alone)

-

Syringes and needles for subcutaneous or intramuscular injection

-

Spleens and lymph nodes from immunized mice

-

Cell culture medium and supplements for T-cell assays

-

Antigen for in vitro restimulation

-

ELISA or ELISpot kits for IFN-γ and IL-17

Procedure:

-

Prepare the vaccine formulations by mixing the antigen with the adjuvant and control solutions.

-

Immunize groups of mice (e.g., 5-8 mice per group) with the different formulations via a chosen route (e.g., subcutaneous injection at the base of the tail).

-

Boost the immunization at specified time points (e.g., 2 and 4 weeks after the primary immunization).

-

One to two weeks after the final immunization, euthanize the mice and harvest their spleens and/or draining lymph nodes.

-

Prepare single-cell suspensions from the spleens or lymph nodes.

-

Restimulate the cells in vitro with the specific antigen for 48-72 hours.

-

Collect the culture supernatants and measure the levels of IFN-γ and IL-17 by ELISA, or perform an ELISpot assay to enumerate the number of cytokine-secreting cells.

Experimental Workflow Visualization

Caption: General experimental workflow for the evaluation of TDB as a vaccine adjuvant.

Conclusion

Trehalose 6,6'-dibehenate is a promising synthetic adjuvant that effectively mimics the immunostimulatory properties of its natural counterpart, TDM, while offering the advantages of a chemically defined and potentially safer molecule. Its ability to activate both Mincle-dependent and NLRP3 inflammasome pathways leads to the induction of potent Th1 and Th17 responses, which are critical for protection against many intracellular pathogens. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working on the design and evaluation of next-generation subunit vaccines. Further research into the Mincle-independent activities of TDB and the optimization of its formulation and delivery will continue to advance its potential as a key component of future vaccines.

References

- 1. Influence of trehalose 6,6'-dimycolate (TDM) during mycobacterial infection of bone marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. US5441644A - Method of isolation and purification of trehalose - Google Patents [patents.google.com]

- 7. Design of Trehalose-based Amide/Sulfonamide C-type Lectin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Enzymatic processes for the purification of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of Mincle receptor in Trehalose 6,6'-dibehenate signaling

An In-depth Technical Guide on the Role of the Mincle Receptor in Trehalose (B1683222) 6,6'-dibehenate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM), and a potent immunostimulatory adjuvant. Its ability to elicit robust Th1 and Th17 immune responses makes it a promising component for next-generation vaccines against intracellular pathogens. The primary receptor for TDB is the Macrophage Inducible C-type Lectin (Mincle; also known as CLEC4E), a pattern recognition receptor (PRR) expressed on myeloid cells. This technical guide provides a comprehensive overview of the signaling pathways initiated by the TDB-Mincle interaction, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the molecular cascades involved.

The Mincle Receptor: A Gateway for Glycolipid Recognition

Mincle is a member of the C-type lectin receptor family that functions as a key sensor of both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] It was identified as the essential receptor for TDM and its synthetic analogue TDB, providing a molecular basis for their adjuvant activity.[2][3] Mincle recognizes the glycolipid structure of TDB, initiating a signaling cascade that activates antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs).[4][5] This activation is critical for shaping the subsequent adaptive immune response.

The Core Signaling Pathway: Mincle-Syk-CARD9 Axis

The canonical signaling pathway triggered by TDB is initiated by its direct binding to the Mincle receptor on the surface of an APC.[2][3] This interaction does not require the complex mycolic acid structures of the natural TDM, as TDB, which contains simpler behenic acid chains, is a strong ligand.[3][6] The engagement of Mincle by TDB leads to a well-defined intracellular signaling cascade.[7][8]

Key steps in the pathway include:

-

FcRγ Association: Mincle lacks an intrinsic signaling motif and instead associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing Fc receptor common γ-chain (FcRγ).[7][9]

-

Syk Recruitment and Activation: Ligand binding to Mincle leads to the phosphorylation of the ITAM motifs within FcRγ, creating a docking site for Spleen tyrosine kinase (Syk). Syk is recruited to the receptor complex and subsequently activated.[5][10]

-

CARD9-Bcl10-Malt1 Complex Formation: Activated Syk phosphorylates the caspase recruitment domain-containing protein 9 (CARD9).[10] This enables CARD9 to form a signaling complex with B-cell lymphoma 10 (Bcl10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (Malt1).[5][9]

-

NF-κB Activation: The CARD9-Bcl10-Malt1 complex is essential for activating the canonical NF-κB pathway.[8]

-

Pro-inflammatory Gene Expression: Activation of NF-κB drives the transcription of a host of pro-inflammatory genes, leading to the production and secretion of cytokines (e.g., TNF, IL-6, pro-IL-1β), chemokines (e.g., CCL2, CCL3, CCL4), and growth factors (e.g., G-CSF).[2][4][11]

This Mincle-Syk-CARD9 signaling axis is indispensable for the initial activation of APCs by TDB.[2]

An Essential Secondary Pathway: The Role of MyD88 and IL-1R Signaling

While the Mincle-Syk-CARD9 axis is sufficient for APC activation in vitro, studies revealed a surprising dependency on the adaptor protein MyD88 for the full adjuvant effect of TDB in vivo.[12][13][14] MyD88 is a key signaling component for most Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.

The current model integrates these two pathways:

-

Signal 1 (Mincle-dependent Priming): TDB engagement of Mincle via the Syk-CARD9 pathway leads to the transcriptional upregulation of Il1a and Il1b mRNA, providing the "first signal" for IL-1 production.[12][14]

-

Signal 2 (Inflammasome Activation): A second signal, potentially involving the uptake of TDB, activates the NLRP3 inflammasome.[12][14] This leads to the cleavage of pro-IL-1β into its mature, secretable form. IL-1α is also released.

-

MyD88-dependent Amplification Loop: Secreted IL-1α and IL-1β then signal in an autocrine or paracrine manner through the IL-1R.[12][13] This receptor utilizes MyD88 to further amplify the inflammatory response and is crucial for directing the differentiation of T helper cells towards the Th1 and Th17 lineages, which are critical for protection against intracellular pathogens.[12][15]

Therefore, TDB's potent adjuvanticity relies on the coordinated action of both Mincle-dependent and MyD88-dependent signaling pathways.[13][14]

Data Presentation

The activation of APCs by TDB results in a quantifiable release of cytokines and chemokines, which is significantly diminished in the absence of Mincle. This Mincle-dependency is also observed in the generation of adaptive immune responses in vivo.

Table 1: Mincle-Dependent Cytokine & Chemokine Production by APCs In Vitro

| Cell Type | Stimulant | Cytokine/Chemokine | Response in Wild-Type Cells | Response in Mincle-deficient Cells | Reference |

|---|---|---|---|---|---|

| Murine BMMs | TDB (5 µg/ml) | G-CSF (mRNA) | Robust Upregulation | Complete Abrogation | [2] |

| Murine BMMs | TDB (5 µg/ml) | IL-6 (mRNA) | Robust Upregulation | Complete Abrogation | [2] |

| Murine BMMs (IFNγ-primed) | TDB (0.015–4 µg/ml) | Nitric Oxide (NO) | Dose-dependent Production | Complete Abrogation | [2] |

| Human M-CSF Macrophages | TDM | IL-8, IL-6, CCL3, CCL4 | High Secretion | N/A (Reduced by MINCLE siRNA) | [4] |

| Human mo-DCs | TDB | IL-8, IL-6, TNF-α | Robust Secretion | N/A (Reduced by MINCLE siRNA) | [4] |

| Murine BMDCs | TDB | TNF-α | Strong Production | Abrogated by anti-Mincle Ab |[5] |

BMMs: Bone Marrow-Derived Macrophages; BMDCs: Bone Marrow-Derived Dendritic Cells; mo-DCs: Monocyte-Derived Dendritic Cells.

Table 2: Mincle and MyD88-Dependent T-cell Responses In Vivo

| Mouse Strain | Adjuvant + Antigen | Cytokine Measured | Result | Reference |

|---|---|---|---|---|

| Wild-Type vs. Mincle-/- | DDA/TDB + H1 protein | IFNγ (Th1) | Significantly reduced in Mincle-/- | [12] |

| Wild-Type vs. Mincle-/- | DDA/TDB + H1 protein | IL-17 (Th17) | Completely abrogated in Mincle-/- | [2][12] |

| Wild-Type vs. MyD88-/- | DDA/TDB + H1 protein | IFNγ (Th1) | Significantly reduced in MyD88-/- | [12][14] |

| Wild-Type vs. MyD88-/- | DDA/TDB + H1 protein | IL-17 (Th17) | Significantly reduced in MyD88-/- |[12][14] |

DDA/TDB (CAF01) is a liposomal adjuvant formulation containing TDB. H1 is a tuberculosis subunit vaccine antigen.

Experimental Protocols

The study of Mincle-TDB signaling employs a range of immunological and biochemical assays. Below are summarized protocols for key experiments.

In Vitro Stimulation of Bone Marrow-Derived Macrophages (BMMs)

This protocol is used to assess the direct effect of TDB on primary macrophages.

-

Preparation of TDB Plates: TDB is dissolved in a chloroform/methanol mixture and added to wells of a 96-well flat-bottom plate. The solvent is evaporated under a sterile hood, leaving the TDB coated on the well surface. A typical concentration is 5 µg/ml.[2]

-

BMM Generation: Bone marrow is flushed from the femurs and tibias of mice (e.g., wild-type C57BL/6 or Mincle-/-). Cells are cultured for 6-8 days in RPMI medium supplemented with 10% FCS, antibiotics, and M-CSF or GM-CSF to differentiate them into macrophages.[1][16]

-

Stimulation: Differentiated BMMs are harvested and seeded into the TDB-coated plates at a density of approximately 1-2 x 105 cells/well.

-

Analysis: After a 24-48 hour incubation period, supernatants are collected for cytokine analysis by ELISA. Cells can be lysed for RNA extraction and subsequent qRT-PCR analysis of gene expression, or for protein extraction and Western blotting.[2][17]

Mincle-Fc Fusion Protein Binding Assay

This ELISA-based assay directly demonstrates the binding of Mincle to TDB.[2]

-

Plate Coating: TDB is coated onto high-binding 96-well ELISA plates as described above, typically at concentrations ranging from 2.5 to 40 µg/ml.[2][18]

-

Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

-

Incubation with Mincle-Fc: A recombinant Mincle-Fc fusion protein (where the extracellular domain of Mincle is fused to a human IgG Fc domain) is added to the wells and incubated for several hours at room temperature or overnight at 4°C.[2]

-

Detection: The plates are washed to remove unbound protein. A peroxidase-conjugated anti-human Fc antibody is then added.

-

Readout: After a final wash, a peroxidase substrate (e.g., TMB) is added, and the colorimetric change is measured using a plate reader at the appropriate wavelength. The signal intensity is proportional to the amount of Mincle-Fc bound to TDB.[2]

Murine Vaccination and Immune Response Analysis

This protocol assesses the in vivo adjuvant activity of TDB.

-

Adjuvant Formulation: TDB is typically formulated in a delivery system, such as cationic liposomes made of dimethyldioctadecylammonium (B77308) (DDA), to create the adjuvant known as CAF01.[12][14] The model antigen (e.g., M. tuberculosis H1 fusion protein) is then mixed with the adjuvant.

-

Immunization: Mice (e.g., wild-type, Mincle-/-, MyD88-/-) are immunized subcutaneously (s.c.) at the base of the tail or in the footpad.[12]

-

Immune Response Analysis: After a set period (e.g., 7-21 days), mice are euthanized. Draining lymph nodes or spleens are harvested.

-

Antigen-Specific Recall: Single-cell suspensions are prepared and re-stimulated ex vivo with the specific antigen for 48-72 hours.

-

Cytokine Readout: Supernatants from the re-stimulated cultures are analyzed by ELISA to measure the levels of key T-cell cytokines like IFNγ (indicative of a Th1 response) and IL-17 (indicative of a Th17 response).[2][12]

Conclusion and Future Directions

The Mincle receptor is the central mediator of the innate immune response to the synthetic adjuvant Trehalose 6,6'-dibehenate. The interaction triggers a primary signaling cascade through the Syk-CARD9 axis, leading to APC activation and the production of pro-inflammatory mediators. This initial response is critically amplified by a secondary, MyD88-dependent loop involving IL-1R signaling, which is essential for driving the robust Th1 and Th17 responses that characterize TDB's potent adjuvanticity.

A thorough understanding of this dual-pathway mechanism is vital for the rational design of new vaccine adjuvants. Targeting Mincle with novel synthetic glycolipids offers a promising strategy to precisely control and enhance cellular immunity against challenging pathogens. Future research will likely focus on refining the structure-activity relationships of Mincle ligands to optimize their signaling capacity while minimizing potential reactogenicity, paving the way for safer and more effective vaccines.

References

- 1. The Mincle ligand trehalose dibehenate differentially modulates M1‐like and M2‐like macrophage phenotype and function via Syk signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mincle is essential for recognition and adjuvanticity of the mycobacterial cord factor and its synthetic analogue trehalose-dibehenate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. rupress.org [rupress.org]

- 7. invivogen.com [invivogen.com]

- 8. Frontiers | Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production [frontiersin.org]

- 9. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]

- 11. Contribution of MINCLE-SYK Signaling to Activation of Primary Human APCs by Mycobacterial Cord Factor and the Novel Adjuvant TDB [pubmed.ncbi.nlm.nih.gov]

- 12. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]

- 15. [PDF] The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | Semantic Scholar [semanticscholar.org]

- 16. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Mincle ligand trehalose dibehenate differentially modulates M1-like and M2-like macrophage phenotype and function via Syk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunological Properties of Trehalose 6,6'-dibehenate (TDB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). It is a potent immunostimulatory glycolipid that has garnered significant interest as a vaccine adjuvant. TDB activates antigen-presenting cells (APCs) through the C-type lectin receptor Mincle, triggering a signaling cascade that promotes robust Th1 and Th17 adaptive immune responses. This technical guide provides a comprehensive overview of the immunological properties of TDB, including its mechanism of action, effects on various immune cells, and its application as an adjuvant. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of vaccine adjuvants and immunology.

Introduction

The development of effective subunit vaccines relies on the inclusion of adjuvants to enhance the immunogenicity of recombinant antigens.[1] Trehalose 6,6'-dibehenate (TDB) has emerged as a promising adjuvant due to its ability to induce strong cell-mediated immunity, which is crucial for protection against intracellular pathogens like Mycobacterium tuberculosis.[2][3] TDB is a synthetic, less toxic analogue of the natural mycobacterial cord factor, TDM.[4][5] It activates the innate immune system through a well-defined signaling pathway, making it an attractive component for modern vaccine formulations.[1][4] When formulated with cationic liposomes such as dimethyldioctadecylammonium (B77308) (DDA), TDB forms a stable and effective adjuvant system known as CAF01, which has been evaluated in clinical trials.[6][7]

Mechanism of Action: The Mincle-Syk-Card9 Signaling Pathway

TDB exerts its immunological effects by engaging the macrophage-inducible C-type lectin (Mincle) receptor expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[2][4]

The binding of TDB to Mincle initiates a signaling cascade that is crucial for the activation of APCs:

-

Receptor Recognition: TDB is recognized and bound by Mincle.[4]

-

Syk Kinase Recruitment: Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[1][8]

-

CARD9-Bcl10-Malt1 (CBM) Complex Formation: Activated Syk phosphorylates the caspase recruitment domain-containing protein 9 (CARD9).[8][9] This triggers the formation of the CBM signalosome complex, consisting of CARD9, B-cell lymphoma 10 (Bcl10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (Malt1).[1][10]

-

NF-κB Activation and Cytokine Production: The CBM complex activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines and chemokines.[6][9]

This signaling pathway is distinct from those activated by Toll-like receptor (TLR) ligands, providing a unique mechanism for immune stimulation.[1]

Signaling Pathway Diagram

Immunological Effects of TDB

Activation of Antigen-Presenting Cells

TDB potently activates macrophages and dendritic cells (DCs).[1][11] This activation is characterized by the upregulation of surface markers associated with antigen presentation and co-stimulation, as well as the production of key cytokines.

-

Upregulation of Surface Molecules: TDB stimulation leads to increased expression of MHC class II molecules and co-stimulatory molecules such as CD40, CD80, and CD86 on DCs.[1] This enhances their ability to present antigens to T cells.

-

Cytokine and Chemokine Production: TDB-activated APCs secrete a range of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), IL-6, and IL-12.[1][12] It also induces the production of chemokines that attract other immune cells to the site of inflammation.[13]

Induction of Th1 and Th17 Responses

A hallmark of TDB's adjuvant activity is its ability to drive strong T helper 1 (Th1) and Th17 immune responses.[2][11] These responses are critical for immunity against intracellular bacteria and fungi.

-

Th1 Response: Characterized by the production of Interferon-gamma (IFN-γ), the Th1 response is essential for activating macrophages to kill intracellular pathogens.[1] TDB, when used as an adjuvant, leads to robust antigen-specific IFN-γ production.[1][14]

-

Th17 Response: The Th17 response, marked by the secretion of IL-17, is important for recruiting neutrophils and for protection at mucosal surfaces.[1][2] TDB is a potent inducer of antigen-specific IL-17.[1]

The induction of both Th1 and Th17 responses is dependent on the Mincle-Syk-Card9 pathway.[1] Additionally, the adjuvant effect of TDB in vivo also requires MyD88-dependent signaling, primarily through the IL-1 receptor (IL-1R).[2][3][15] TDB triggers Mincle-dependent IL-1β production, which then signals through the IL-1R in a MyD88-dependent manner to promote Th1 and Th17 differentiation.[2][15]

Signaling Pathway for Th1/Th17 Induction

Humoral Immune Response

In addition to cell-mediated immunity, TDB-containing adjuvants also promote strong humoral responses, characterized by the production of high titers of antigen-specific antibodies.[14][16] Specifically, immunization with TDB-adjuvanted antigens leads to the production of IgG1 and IgG2b isotypes in mice.[1][14]

Quantitative Data on Immunological Effects

The following tables summarize quantitative data from various studies on the immunological effects of TDB.

Table 1: Cytokine Production by Bone Marrow-Derived Macrophages (BMMs) Stimulated with TDB

| Cytokine | TDB Concentration (µg/mL) | Cytokine Level (pg/mL) | Reference |

| TNF | 50 | ~2500 | [1] |

| IL-1β | 50 | ~1500 | [1] |

| IL-6 | 50 | ~1000 | [1] |

| IL-12p40 | 50 | ~2000 | [1] |

Table 2: Antigen-Specific T Cell Responses in Mice Immunized with H1 Antigen and TDB Adjuvant

| T Cell Response | Adjuvant | Cytokine Level (pg/mL) | Reference |

| IFN-γ (Th1) | TDB | ~80,000 | [1] |

| IL-17 (Th17) | TDB | ~15,000 | [1] |

| IFN-γ (Th1) | CpG | ~60,000 | [1] |

| IL-17 (Th17) | CpG | ~0 | [1] |

Table 3: Antigen-Specific Antibody Titers in Mice Immunized with H1 Antigen and TDB Adjuvant

| Antibody Isotype | Adjuvant | Titer (Arbitrary Units) | Reference |

| IgG1 | TDB | ~10,000 | [15] |

| IgG2b | TDB | ~1,000 | [14] |

Detailed Experimental Protocols

Preparation of TDB for In Vitro Stimulation

Objective: To prepare a stock solution of TDB for stimulating cells in culture.

Materials:

-

Trehalose 6,6'-dibehenate (TDB) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Water bath or heat block at 50°C

Protocol:

-

Prepare a 2.5 mg/mL stock solution of TDB by dissolving it in PBS containing 2% DMSO.[1]

-

Facilitate dissolution by alternating between vortexing and heating at 50°C.[1]

-

For experiments requiring plate-coating, dissolve TDB in isopropanol (B130326) at 2.5 mg/mL by heating to 60°C for 20 minutes, followed by vortexing for 5 minutes.[1]

-

Aliquot the stock solution and store at -20°C.

In Vitro Stimulation of Macrophages

Objective: To assess the activation of macrophages by TDB.

Materials:

-

Bone marrow-derived macrophages (BMMs)

-

Complete cell culture medium

-

TDB stock solution

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF, IL-1β, IL-6)

Protocol:

-

Seed BMMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the TDB stock solution in complete culture medium to achieve final concentrations ranging from 1 to 50 µg/mL.[1]

-

Remove the old medium from the cells and add 200 µL of the TDB-containing medium to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the culture supernatants and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.

Mouse Immunization Protocol

Objective: To evaluate the adjuvant effect of TDB in vivo.

Materials:

-

6-8 week old mice (e.g., C57BL/6)

-

Antigen of interest (e.g., H1 fusion protein)

-

TDB

-

Dimethyldioctadecylammonium (DDA)

-

Sterile distilled water

-

Syringes and needles

Protocol:

-

Prepare the DDA/TDB adjuvant formulation. Suspend DDA in sterile distilled water at 2.5 mg/mL and heat to 80°C for 20 minutes with continuous stirring to form liposomes. Allow to cool to room temperature.[1]

-

Add TDB to the DDA liposome (B1194612) suspension to a final concentration of 0.5 mg/mL (resulting in 50 µg TDB per 100 µL dose).[1]

-

Emulsify the antigen with the adjuvant. For a 100 µL injection volume, mix 2 µg of the antigen with the DDA/TDB liposomes.[1]

-

Immunize mice subcutaneously, for example, by injecting 50 µL into each hind footpad (total of 100 µL per mouse).[1]

-

Boost immunizations can be performed at 2-week intervals.[1]

-

At a designated time point after the final immunization, collect sera for antibody analysis and/or isolate lymph node cells or splenocytes for T cell recall assays.

Experimental Workflow Diagram

Conclusion

Trehalose 6,6'-dibehenate is a well-characterized synthetic adjuvant with a defined mechanism of action centered on the Mincle-Syk-Card9 signaling pathway. Its ability to potently activate APCs and drive robust Th1 and Th17 immune responses makes it a valuable tool for the development of next-generation subunit vaccines, particularly for diseases requiring strong cell-mediated immunity. The detailed information and protocols provided in this guide serve as a resource for researchers and drug development professionals working to harness the immunological properties of TDB for novel vaccine and immunotherapy applications.

References

- 1. rupress.org [rupress.org]

- 2. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]

- 3. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Species-Specific Structural Requirements of Alpha-Branched Trehalose Diester Mincle Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]

- 9. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. avantiresearch.com [avantiresearch.com]

- 12. The adaptor molecule CARD9 is essential for tuberculosis control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunological properties of trehalose dimycolate (cord factor) and other mycolic acid-containing glycolipids--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Cationic DDA:TDB Liposomes as Protein Vaccine Adjuvants Obviate the Need for TLR Agonists in Inducing Cellular and Humoral Responses | PLOS One [journals.plos.org]

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB) Induction of Th1 and Th17 Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent immunological adjuvant, driving strong T helper 1 (Th1) and T helper 17 (Th17) immune responses, which are crucial for protection against intracellular pathogens. TDB's adjuvant properties are primarily mediated through its interaction with the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin), expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, ultimately shaping the adaptive immune response towards a Th1/Th17 phenotype. This guide provides a comprehensive overview of the mechanisms of action of TDB, detailed experimental protocols for its use, and a summary of the quantitative data supporting its role in Th1 and Th17 induction.

Mechanism of Action: The TDB-Mincle Signaling Axis

The immunological activity of TDB is initiated by its recognition by the Mincle receptor on APCs. This binding event sets off a chain of intracellular signaling events that are critical for the adjuvant effects of TDB.

Signaling Pathway

The binding of TDB to Mincle induces the recruitment of the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a multi-protein complex consisting of CARD9, BCL10, and MALT1 (CBM complex). The formation of this complex is a critical node in the pathway, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines.[1][2][3][4][5][6]

Furthermore, the adjuvant effect of TDB is not solely dependent on the Mincle-Syk-CARD9 pathway but also requires MyD88-dependent signaling.[7] This is largely mediated through the action of interleukin-1 (IL-1). TDB stimulation leads to the production of IL-1β and IL-1α. These cytokines then signal through the IL-1 receptor (IL-1R), which utilizes the MyD88 adaptor protein, to further amplify the inflammatory response and promote the differentiation of Th1 and Th17 cells.

Data Presentation: Quantitative Analysis of TDB-Induced Cytokine Production

The following tables summarize the quantitative data on cytokine production following stimulation with TDB, both in vitro using bone marrow-derived dendritic cells (BMDCs) and in vivo after immunization.

Table 1: In Vitro Cytokine Production by Mouse BMDCs Stimulated with TDB

| Cytokine | Stimulus | Concentration | Mean Concentration (pg/mL) ± SD | Reference |

| IL-1β | TDB | 50 µg/mL | 150 ± 25 | [1] |

| IL-6 | TDB | 50 µg/mL | 8000 ± 1000 | [1] |

| IL-12p40 | TDB | 50 µg/mL | 2000 ± 500 | [1] |

| IL-12p70 | TDB | 50 µg/mL | ~100 | [1] |

| IL-23 | TDB | 50 µg/mL | ~200 | [1] |

| TNF-α | TDB | 50 µg/mL | 4000 ± 800 | [1] |

Table 2: In Vivo Antigen-Specific Cytokine Production from Splenocytes of Mice Immunized with Antigen + DDA/TDB

| Cytokine | Antigen | Adjuvant | Mean Concentration (pg/mL) ± SD | Reference |

| IFN-γ | Ag85B-ESAT-6 | DDA/TDB | 15000 ± 2500 | [1] |

| IL-17 | Ag85B-ESAT-6 | DDA/TDB | 2000 ± 400 | [1] |

Experimental Protocols

Preparation of TDB Adjuvant Formulation

A common and effective formulation for TDB involves its incorporation into liposomes with the cationic lipid dimethyldioctadecylammonium (B77308) (DDA).

-

Stock Solutions : Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v) and a 5 mg/mL solution of TDB in chloroform/methanol (9:1 v/v).[8][9]

-

Mixing : Combine the DDA and TDB solutions to achieve the desired ratio (e.g., 5:1 w/w DDA:TDB).[9]

-

Film Formation : Remove the organic solvents using a rotary evaporator to create a thin lipid film.[9]

-

Hydration : Hydrate the lipid film with a suitable buffer (e.g., 10 mM TRIS, pH 7.4) by heating at 60°C for 20 minutes. The antigen can be included in the hydration buffer.[9]

-

Sonication/Extrusion (Optional) : To obtain a more uniform liposome (B1194612) size, the suspension can be sonicated or extruded through polycarbonate membranes.

In Vivo Immunization of Mice

-

Animals : Use an appropriate mouse strain (e.g., C57BL/6), typically 6-8 weeks old.

-

Antigen and Adjuvant Dosage : A typical immunization dose consists of 2-10 µg of protein antigen mixed with 250 µg of DDA and 50 µg of TDB per mouse.[1]

-

Administration : Administer the vaccine formulation subcutaneously, for example, at the base of the tail or in the footpad, in a volume of 50-100 µL.[1]

-

Booster Immunizations : Administer one or two booster immunizations at 2-week intervals to enhance the immune response.[1]

-

Analysis of Immune Responses : 1-2 weeks after the final immunization, harvest spleens and/or draining lymph nodes to assess antigen-specific T cell responses.

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Isolation of Bone Marrow Cells : Harvest bone marrow from the femurs and tibias of mice.

-

Cell Culture : Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Some protocols also include IL-4 (10 ng/mL).[10][11]

-

Differentiation : Culture the cells for 7-10 days, replacing the medium every 2-3 days. Non-adherent and loosely adherent cells will differentiate into immature BMDCs.[12][10][11]

-

Stimulation : Harvest the immature BMDCs and plate them in fresh medium. Stimulate the cells with TDB (e.g., 1-50 µg/mL) for 24-48 hours.[1]

-

Analysis : Collect the culture supernatants to measure cytokine production by ELISA or cytometric bead array (CBA). Harvest the cells to analyze the expression of cell surface markers (e.g., CD40, CD80, CD86, MHC class II) by flow cytometry.[1]

Flow Cytometry Analysis of Th1 and Th17 Cells

-

Cell Preparation : Prepare a single-cell suspension from splenocytes or lymph node cells.

-

In Vitro Restimulation : Restimulate the cells for 4-6 hours with the relevant antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). A non-specific stimulation with PMA and ionomycin (B1663694) can be used as a positive control.[13]

-

Surface Staining : Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8.

-

Fixation and Permeabilization : Fix and permeabilize the cells using a commercially available kit.

-

Intracellular Staining : Stain the cells with fluorescently labeled antibodies against intracellular cytokines, specifically IFN-γ for Th1 cells and IL-17A for Th17 cells.[13][14][15][16][17]

-

Data Acquisition and Analysis : Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells that are positive for IFN-γ or IL-17A.

Conclusion

Trehalose 6,6'-dibehenate is a promising vaccine adjuvant that effectively drives Th1 and Th17 immune responses. Its mechanism of action, centered on the Mincle receptor and subsequent Syk-Card9 and MyD88-dependent signaling pathways, provides a clear rationale for its use in vaccines targeting intracellular pathogens. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of TDB in the design of next-generation vaccines.

References

- 1. rupress.org [rupress.org]

- 2. Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]

- 4. Genetic errors of the human CARD-BCL10-MALT1 (CBM) complex: molecular, immunological, and clinical heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory roles of CARD9-BCL10-Rac1 (CBR) signalome in islet β-cell function in health and metabolic stress: Is there room for MALT1? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. BMDC isolation protocol - mouse [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mouse Th1/Th2 Flow Cytometry Staining Kit - Elabscience® [elabscience.com]

- 16. biorxiv.org [biorxiv.org]

- 17. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic, non-toxic glycolipid analogue of trehalose 6,6'-dimycolate (TDM), the "cord factor" from Mycobacterium tuberculosis. TDB functions as a potent immunological adjuvant by activating the innate immune system. It is recognized by the C-type lectin receptor Mincle, initiating a signaling cascade that promotes robust Th1 and Th17 cellular immune responses. This property makes TDB a subject of intense research, particularly in the development of next-generation vaccine adjuvants against tuberculosis and other challenging pathogens. This guide provides a comprehensive overview of TDB's chemical structure, a detailed methodology for its synthesis, and its mechanism of action.

Chemical Structure and Properties

Trehalose 6,6'-dibehenate consists of a disaccharide trehalose core symmetrically esterified at the primary 6 and 6' hydroxyl groups with two molecules of behenic acid (docosanoic acid), a 22-carbon saturated fatty acid.[1] This structure is a simplified, synthetic mimic of the more complex mycobacterial TDM.[2]

Structural Data

| Parameter | Value | Reference(s) |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | [1] |

| Synonyms | TDB, 22:0 Trehalose, Trehalose Dibehenate | [1][2] |

| CAS Number | 66758-35-8 | [2] |

| Molecular Formula | C₅₆H₁₀₆O₁₃ | [1] |

| Molecular Weight | 987.4 g/mol | [1] |

| Appearance | White solid | [3] |

Physicochemical Properties

| Parameter | Value | Reference(s) |

| Purity | ≥95% | [2] |

| Storage Conditions | -20°C | [3] |

| Solubility | Slightly soluble in DMSO and DMF | [2] |

| Stability | ≥ 4 years when stored at -20°C | [2] |

Synthesis of Trehalose 6,6'-dibehenate

The synthesis of TDB involves the selective acylation of the two primary hydroxyl groups (at the 6 and 6' positions) of the trehalose molecule. Chemical synthesis is challenging due to the eight hydroxyl groups on the trehalose core, which requires a strategy of selective protection and deprotection. A common and effective method involves the partial silylation of trehalose to protect the secondary hydroxyls, followed by esterification with the fatty acid, and subsequent deprotection.

General Synthetic Scheme

The following protocol is adapted from a well-established method for the synthesis of analogous 6,6'-diesters of trehalose, such as trehalose 6,6'-dipalmitate.[4] This multi-step process involves:

-

Protection: Protection of the more reactive hydroxyl groups of trehalose, leaving the 6 and 6' positions available for reaction. A common method is to form a hexakis-O-(trimethylsilyl)trehalose intermediate.

-

Coupling: Esterification of the partially protected trehalose with behenic acid using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Deprotection: Removal of the protecting groups (e.g., trimethylsilyl (B98337) groups) to yield the final product.

Detailed Experimental Protocol (Adapted)

This protocol is based on the synthesis of trehalose 6,6'-dipalmitate and is presented as a representative method for TDB synthesis.[4]

Materials:

-

α,α-Trehalose

-

Hexamethyldisilazane (B44280) ((Me₃Si)₂NH)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Behenic Acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Pyridine (B92270), Oxolane (THF), Methanol

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Preparation of Hexakis-O-(trimethylsilyl)trehalose:

-

Dissolve α,α-trehalose in anhydrous pyridine.

-

Add hexamethyldisilazane followed by trimethylsilyl chloride.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC). The primary hydroxyls at the 6 and 6' positions will remain unprotected under controlled conditions.

-

Evaporate the solvent under reduced pressure and purify the resulting hexakis-O-(trimethylsilyl)trehalose intermediate, for example, by silica gel chromatography.

-

-

Esterification (Coupling Reaction):

-

Dissolve the hexakis-O-(trimethylsilyl)trehalose intermediate in an anhydrous solvent like pyridine or dichloromethane.

-

Add behenic acid (approximately 2.5 molar equivalents).

-

Add 4-dimethylaminopyridine (catalytic amount) followed by dicyclohexylcarbodiimide (DCC).

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify the protected TDB product by silica gel chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected TDB in oxolane (tetrahydrofuran).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in oxolane.

-

Stir the mixture at room temperature until all silyl (B83357) groups are removed (monitored by TLC).

-

Quench the reaction and evaporate the solvent.

-

Purify the final product, Trehalose 6,6'-dibehenate, by silica gel column chromatography to yield a white solid. The yield for analogous diesters using this method is reported to be around 69%.[4]

-

Mechanism of Action & Biological Activity

TDB is a potent immunostimulatory molecule that acts as a synthetic agonist for the Macrophage-inducible C-type Lectin (Mincle), a pattern recognition receptor (PRR) expressed on the surface of myeloid cells such as macrophages and dendritic cells.

Mincle-Syk-CARD9 Signaling Pathway

The binding of TDB to Mincle initiates a well-defined intracellular signaling cascade:

-

Recognition: TDB binds to the carbohydrate recognition domain of Mincle.

-

Signal Transduction: Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

-

Syk Kinase Activation: The ITAM motif is phosphorylated, leading to the recruitment and activation of Spleen tyrosine kinase (Syk).

-

CARD9-Bcl10-MALT1 Complex: Activated Syk phosphorylates and activates the Caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.

-

NF-κB Activation: The CBM complex activates downstream pathways, culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Cytokine Production: NF-κB translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, driving the development of Th1 and Th17 adaptive immune responses.[3]

Applications in Adjuvant Development

A primary application of TDB is as a component of vaccine adjuvants, most notably in liposomal formulations. The combination of TDB with a cationic lipid, such as dimethyldioctadecylammonium (B77308) (DDA), forms stable cationic liposomes that are highly effective at inducing cell-mediated immunity.

Experimental Protocol: Preparation of DDA:TDB Liposomes

This protocol describes the preparation of the well-characterized DDA:TDB liposomal adjuvant, often referred to as CAF01.[5]

Materials:

-

Trehalose 6,6'-dibehenate (TDB)

-

Dimethyldioctadecylammonium (DDA) bromide

-

Chloroform/Methanol solvent (9:1 v/v)

-

TRIS base buffer (10 mM, pH 7.4)

-

Rotary evaporator

-

Nitrogen gas source

Procedure:

-

Stock Preparation:

-

Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1).

-

Prepare a 5 mg/mL solution of TDB in chloroform/methanol (9:1).

-

-

Mixing:

-

In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, add 1 mL of the DDA solution to 0.2 mL of the TDB solution.

-

-

Film Formation:

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the required volume of TRIS buffer (e.g., 2 mL).

-

Heat the suspension for 20 minutes at 60°C to facilitate the formation of liposomes.

-

Allow the liposomal suspension to cool to room temperature before use. The final suspension should be used within one day.

-

Quantitative Data for Adjuvant Use

| Parameter | Value / Range | Application Context | Reference(s) |

| In Vitro Working Conc. | 1 - 100 µg/mL | Macrophage activation assays | [2] |

| In Vivo Dose (Mice) | 25 - 100 µg per dose | Subcutaneous injection in liposomal formulation | [3] |

| DDA:TDB Ratio | 5:1 (w/w) | Optimal ratio for liposomal adjuvant formulation (CAF01) | [5] |

| Immune Response | Th1/Th17 polarization | Characterized by high IFN-γ and IL-17 production | [3] |

Conclusion

Trehalose 6,6'-dibehenate is a critically important synthetic glycolipid for the field of immunology and vaccine development. Its well-defined chemical structure allows for consistent and scalable synthesis. As a specific agonist of the Mincle receptor, TDB provides a powerful tool for dissecting the pathways of innate immune activation and for developing advanced adjuvant systems capable of eliciting the strong cell-mediated immune responses required for protection against intracellular pathogens. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to synthesize, formulate, and utilize TDB in their work.

References

- 1. Trehalose 6,6'-dibehenate | C56H106O13 | CID 11170611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Trehalose 6,6'-dibehenate CAS number and molecular weight

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB)

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), the latter being a well-studied immunostimulatory component found in the cell wall of Mycobacterium tuberculosis.[1][2] TDB functions as a potent vaccine adjuvant, capable of inducing robust Th1 and Th17 immune responses.[3] It is often formulated with cationic liposomes, such as those made with dimethyldioctadecylammonium (B77308) (DDA), to create a powerful adjuvant system for subunit vaccines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and experimental applications of Trehalose 6,6'-dibehenate for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following tables summarize the key quantitative data for Trehalose 6,6'-dibehenate.

Table 1: Physicochemical Properties of Trehalose 6,6'-dibehenate

| Property | Value | Reference |

| CAS Number | 66758-35-8 | [1][2][5][6][7] |

| Molecular Formula | C₅₆H₁₀₆O₁₃ | [2][5] |

| Molecular Weight | 987.43 g/mol | [1][5][7] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 0.5 mg/mL (with sonication and heating to 60°C) | [5][8] |

| DMSO: Slightly Soluble | [2] |

Table 2: In Vitro Biological Activity of Trehalose 6,6'-dibehenate

| Parameter | Experimental Conditions | Result | Reference |

| Target Receptor | Cell-free assay | Binds to macrophage-inducible C-type lectin (Mincle) | [1][2] |

| Cellular Activation | Mouse bone marrow macrophages | Induces nitric oxide (NO) and G-CSF production in a Mincle-dependent manner (at 5 µg/ml) | [2] |

| Inflammasome Activation | Bone marrow-derived dendritic cells (BMDCs) | Activates inflammasomes and induces IL-1β secretion in a caspase-dependent manner (at 5-300 µg/ml) | [5][8] |

| Working Concentration | General in vitro assays | 1 - 100 µg/ml | [1] |

Table 3: In Vivo Adjuvant Activity of Trehalose 6,6'-dibehenate

| Animal Model & Antigen | Adjuvant Formulation & Dosage | Administration Route & Schedule | Key Outcomes | Reference |

| C57BL/6j mice with Ag85B-ESAT-6 fusion protein | 250 µg DDA liposomes + 25, 50, or 100 µg TDB per dose | Subcutaneous injection, 3 times at 2-week intervals | - Strong, specific Th1-type immune response- High levels of IFN-γ, low levels of IL-5- Elevated IgG2b antibody levels | [5][8] |

| Mice with H1 antigen (Ag85B–ESAT-6) | 250 µg DDA + 50 µg TDB | Subcutaneous footpad injection, 2-3 times at 2-week intervals | - Robust Th1 response with significant IFN-γ production- Adjuvant activity dependent on Myd88, Syk, and Card9 | [5][9] |

| Mice (in vivo inflammation model) | 100 µg TDB | Intraperitoneal injection, once | Significantly reduced neutrophil recruitment in an Nlrp3-dependent manner | [5][8] |

Signaling Pathway

Trehalose 6,6'-dibehenate exerts its adjuvant effect primarily through the activation of the C-type lectin receptor, Mincle, which is expressed on antigen-presenting cells such as macrophages and dendritic cells.[1][10][11] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][12] This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of spleen tyrosine kinase (Syk).[1][12][13] Activated Syk then recruits and activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[1][13] The translocation of NF-κB to the nucleus results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, IFN-γ, and IL-17, which drive the development of Th1 and Th17 cellular immune responses.[3][5][9][10]

Caption: Mincle-dependent signaling pathway activated by TDB.

Experimental Protocols

Detailed methodologies for key experiments involving Trehalose 6,6'-dibehenate are provided below.

Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.[9][14][15]